REACTION_CXSMILES
|
C(O)C.[CH3:4][O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH:16]=O.C([O-])(=O)C.[Na+].Cl.[NH2:24][OH:25]>O>[CH3:4][O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH:16]=[N:24][OH:25] |f:2.3,4.5|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C=O
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mol | |
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |